![molecular formula C13H15ClN2O2 B2938519 2-Chloro-N-[2-(2-oxo-1,3-dihydroindol-3-yl)ethyl]propanamide CAS No. 2411283-45-7](/img/structure/B2938519.png)
2-Chloro-N-[2-(2-oxo-1,3-dihydroindol-3-yl)ethyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-Chloro-N-[2-(2-oxo-1,3-dihydroindol-3-yl)ethyl]propanamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the conversion of certain compounds was observed when DMF or DMSO was used as a solvent in the presence of triethylamine (TEA) as a base at 40°C . Another study discussed the synthesis and biological evaluation of 2-[2-Oxo-3-(arylimino)indolin-1-yl]-N-arylacetamides as potent anti-breast cancer agents .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-N-[2-(2-oxo-1,3-dihydroindol-3-yl)ethyl]propanamide” are not directly available in the literature .Wissenschaftliche Forschungsanwendungen
1. Acrylamide in Baking Products
Acrylamide, structurally different but relevant due to its application in studying toxic properties and health risks, has been extensively researched. Studies have shown that acrylamide formation in foods, particularly in high-carbohydrate heat-treated foods like potato and bakery products, poses neurotoxic, genotoxic, carcinogenic, and reproductive toxicity risks. This research provides guidelines for manufacturers to reduce acrylamide levels in products, emphasizing the importance of understanding chemical reactions in food processing for health safety (Keramat et al., 2011).
2. Propofol as an Intravenous Anaesthetic
Though not directly related, propofol's pharmacodynamic and pharmacokinetic properties have been extensively studied, showing its effectiveness as an anaesthetic. This research underscores the importance of understanding chemical compounds' effects on human physiology for medical applications (Langley & Heel, 1988).
3. Chlorogenic Acid in Metabolic Syndrome
Chlorogenic acid, a phenolic compound, has been studied for its health-promoting properties, including antioxidant, anti-inflammatory, and antidiabetic activities. This highlights the potential of natural compounds in preventing and treating metabolic disorders, showcasing the importance of chemical research in nutraceutical development (Santana-Gálvez et al., 2017).
4. Ethyl Carbamate in Foods and Beverages
Research on ethyl carbamate, a compound found in fermented foods and beverages, illustrates the critical role of chemical analysis in identifying potential carcinogens in the food supply. This work aids in developing strategies to minimize exposure to harmful compounds, demonstrating the intersection of chemistry and public health (Weber & Sharypov, 2009).
5. Sulfonamides in Pharmaceutical Applications
The review on sulfonamides, compounds with widespread use in pharmaceuticals, underscores the continuous need for novel chemical entities in drug development. This research showcases the diversity of applications for sulfonamides, from diuretics to antitumor agents, highlighting the broad impact of chemical research on therapeutic advancements (Carta et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-chloro-N-[2-(2-oxo-1,3-dihydroindol-3-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-8(14)12(17)15-7-6-10-9-4-2-3-5-11(9)16-13(10)18/h2-5,8,10H,6-7H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOPLIMKZJACBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1C2=CC=CC=C2NC1=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[2-(2-oxo-1,3-dihydroindol-3-yl)ethyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-isopropyl-6-(5-methyl-1,2,4-oxadiazol-3-yl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2938440.png)
![3-(4-methoxyphenyl)-N-(2-phenylethyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B2938442.png)
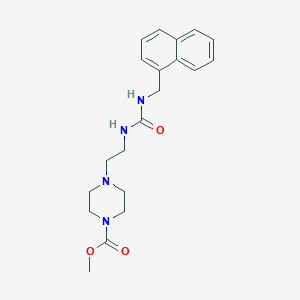
![1'-Benzyl-3-[3-(trifluoromethyl)phenyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2938446.png)
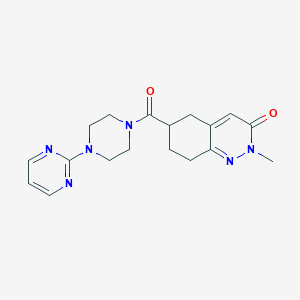
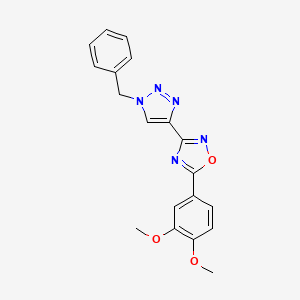
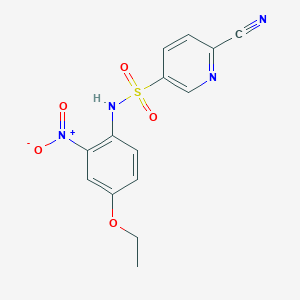
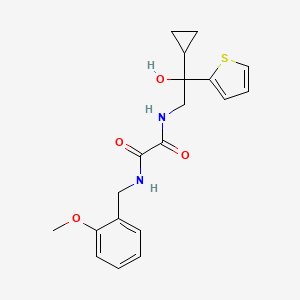
![7-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfonyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2938455.png)
![5-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide](/img/structure/B2938456.png)
![5-(cyclobutylcarbonyl)-N-(5-fluoro-2-methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B2938457.png)
![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2938458.png)
![4-(4-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2938459.png)